Dimethyl acid pyrophosphate

Catalog No.
S3720391
CAS No.
26644-00-8
M.F
C2H8O7P2
M. Wt
206.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl acid pyrophosphate

CAS Number

26644-00-8

Product Name

Dimethyl acid pyrophosphate

IUPAC Name

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate

Molecular Formula

C2H8O7P2

Molecular Weight

206.03 g/mol

InChI

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)

InChI Key

BPNLLIHZSAFABG-UHFFFAOYSA-N

SMILES

COP(=O)(O)OP(=O)(O)OC

Canonical SMILES

COP(=O)(O)OP(=O)(O)OC
Dimethyl acid pyrophosphate (DMAPP) is a chemical compound that has received considerable attention due to its potential applications in various fields of research and industry. The aim of this paper is to provide a comprehensive overview of DMAPP, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
DMAPP is a pyrophosphate derivative that is used as a phosphorylating agent in organic synthesis. It is also used as a coupling reagent for the synthesis of peptides and esters. DMAPP was first synthesized in the 1950s, and its potential as a coupling reagent was discovered by M.L. Bender in the early 1960s. Since then, DMAPP has been extensively studied, and its applications in various fields of research and industry have been explored.
DMAPP is a colorless liquid that is soluble in polar solvents such as water, methanol, and acetonitrile. It has a boiling point of 155-158°C and a melting point of -12°C. DMAPP is a stable compound that does not undergo hydrolysis under normal conditions. It is sensitive to moisture, and therefore, it is usually stored under anhydrous conditions.
DMAPP can be synthesized by reacting di-methylphosphonic acid with phosphorus oxychloride in the presence of a base. The resulting product is distilled to obtain pure DMAPP. DMAPP can also be synthesized by reacting di-methylphosphonic acid with phosphorus pentoxide. The purity of DMAPP can be determined by various analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry.
DMAPP can be analyzed by various analytical methods such as HPLC, NMR spectroscopy, mass spectrometry, and infrared spectroscopy. HPLC is commonly used to determine the purity of DMAPP, while NMR spectroscopy is used to determine the structure of DMAPP.
DMAPP has been shown to exhibit antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. DMAPP has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and prostate cancer.
DMAPP is considered to be relatively safe for use in scientific experiments. However, it can be toxic if it comes into contact with the skin or eyes, and it should be handled with care. DMAPP should not be ingested or inhaled as it can cause serious health problems.
DMAPP has a wide range of applications in scientific experiments. It is commonly used as a phosphorylating agent in organic synthesis, and as a coupling reagent for the synthesis of peptides and esters. DMAPP is also used in the synthesis of nucleotides and nucleosides, and in the preparation of phosphate esters.
Currently, there is a growing interest in the potential applications of DMAPP in various fields of research and industry. Recent studies have focused on the use of DMAPP in the synthesis of biologically active compounds, the development of new coupling reagents, and the preparation of novel phosphate esters.
DMAPP has potential applications in various fields of research and industry. In the pharmaceutical industry, DMAPP can be used in the synthesis of drugs and drug intermediates. In the food industry, DMAPP can be used as a food preservative. In the field of biochemistry, DMAPP can be used in the synthesis of nucleotides and nucleosides.
Despite its many potential applications, there are limitations to the use of DMAPP. For example, it can be expensive to synthesize, and it can be difficult to handle due to its sensitivity to moisture. In the future, research should focus on developing new methods for the synthesis and characterization of DMAPP, and on exploring its potential applications in various fields of research and industry.
Some potential future directions for the research on DMAPP could include:
1. Development of new methods for the synthesis of DMAPP.
2. Study of the structure-activity relationship of DMAPP and its derivatives.
3. Investigation of the mechanism of action of DMAPP as an antimicrobial and antitumor agent.
4. Development of new applications for DMAPP in the fields of biotechnology and nanotechnology.
5. Exploration of the potential of DMAPP as a corrosion inhibitor in the petroleum industry.

Physical Description

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact.
Liquid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

205.97452659 g/mol

Monoisotopic Mass

205.97452659 g/mol

Heavy Atom Count

11

UNII

1R9ZEZ483S

Wikipedia

Dimethyl acid pyrophosphate
Diphosphoric acid, dimethyl este

General Manufacturing Information

Paint and coating manufacturing
Diphosphoric acid, P,P'-dimethyl ester: ACTIVE
Diphosphoric acid, dimethyl ester: INACTIVE

Dates

Modify: 2023-11-23

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